![molecular formula C14H23NO B1504825 3-Amino-2,6-di-tert-butylphenol CAS No. 400629-10-9](/img/structure/B1504825.png)
3-Amino-2,6-di-tert-butylphenol
Overview
Description
“3-Amino-2,6-di-tert-butylphenol” is a derivative of “2,6-di-tert-butylphenol”, which is an organic compound used industrially as UV stabilizers and antioxidants for hydrocarbon-based products . It is also known as DBNP and is reported as a potential contaminant in submarines .
Synthesis Analysis
The synthesis of “2,6-di-tert-butylphenol” involves the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The synthesis of “3-Amino-2,6-di-tert-butylphenol” could involve similar processes with additional steps to introduce the amino group. For example, a series of metal complexes of the novel di-(2-picolyl)amine ligand with an antioxidant 2,6-di-tert-butylphenol pendant were synthesized .Molecular Structure Analysis
The molecular structure of “2,6-di-tert-butylphenol” has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .Chemical Reactions Analysis
“2,6-di-tert-butylphenol” is known to react as weak organic acids . It is used as an antioxidant and is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .Physical And Chemical Properties Analysis
“2,6-di-tert-butylphenol” is a low-melting colorless solid . It has a molar mass of 206.32 g/mol . It is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .Mechanism of Action
As an antioxidant, “2,6-di-tert-butylphenol” works by donating a hydrogen atom, thus competing with the process of formation of another polymer according to the peroxy radical mechanism . It has excellent capability in scavenging O2−· and DPPH·, and effectively inhibits the oxidation of benzaldehyde .
Safety and Hazards
Future Directions
The high antioxidant activity of “3-Amino-2,6-di-tert-butylphenol” allows it to be suggested for future practical usage as a potential pharmacological agent with cytoprotective and antioxidant properties . It is also being considered for minimizing emissions to the environment as much as possible and addressing the additivity effect of many low-level emissions .
properties
IUPAC Name |
3-amino-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCUTZCGGQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)N)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679923 | |
Record name | 3-Amino-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-di-tert-butylphenol | |
CAS RN |
400629-10-9 | |
Record name | 3-Amino-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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